molecular formula C21H21N5O3S B6572374 ethyl 2-[2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamido]benzoate CAS No. 923185-92-6

ethyl 2-[2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamido]benzoate

Cat. No.: B6572374
CAS No.: 923185-92-6
M. Wt: 423.5 g/mol
InChI Key: YKMPEHQTCNARON-UHFFFAOYSA-N
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Description

Ethyl 2-[2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamido]benzoate is a compound characterized by its unique chemical structure, which features an ethyl ester linked to a benzoate moiety and further connected to a complex heterocyclic system involving imidazo and triazole rings. This configuration imparts the compound with a broad range of potential chemical and biological properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of ethyl 2-[2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, starting with the synthesis of the core imidazo[2,1-c][1,2,4]triazole structure. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent steps involve the introduction of the phenyl group, attachment of the sulfanyl group, and formation of the acetamido linkage. The final step involves esterification to form the ethyl benzoate derivative.

Industrial Production Methods: : Industrial production of this compound would likely scale up the laboratory processes, focusing on optimization of yields, cost-effectiveness, and environmental considerations. Techniques such as flow chemistry could be employed to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: : Ethyl 2-[2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions including:

  • Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

  • Reduction: Possible reduction of the imidazo[2,1-c][1,2,4]triazole ring or other functionalities.

  • Substitution: Electrophilic or nucleophilic substitutions at various positions on the benzene ring or the heterocyclic core.

Common Reagents and Conditions: : Common reagents include oxidizing agents like m-chloroperbenzoic acid for oxidation reactions, reducing agents like sodium borohydride for reduction processes, and halogenating agents for substitution reactions.

Major Products: : Depending on the reaction conditions, products can include oxidized derivatives, reduced forms of the compound, and substituted analogs with modified functional groups.

Scientific Research Applications

Ethyl 2-[2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamido]benzoate finds applications in various scientific research domains:

  • Chemistry: : Utilized as a building block for synthesizing more complex molecules and exploring reactivity patterns.

  • Biology: : Investigated for its potential interactions with biological molecules, including enzymes and receptors.

  • Medicine: : Explored for its pharmacological properties, including potential antimicrobial, anticancer, or anti-inflammatory activities.

  • Industry: : Potential use in the development of new materials, catalysts, or chemical sensors.

Mechanism of Action

The mechanism of action of ethyl 2-[2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. For instance, the compound's heterocyclic core could interact with proteins by mimicking natural substrates or inhibitors, modulating enzymatic activity or receptor binding. The sulfanyl group might form disulfide bonds with cysteine residues in proteins, affecting their structure and function.

Comparison with Similar Compounds

Ethyl 2-[2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamido]benzoate is unique due to its specific structural features:

  • Similar Compounds: : Comparable compounds include other imidazo[2,1-c][1,2,4]triazole derivatives, ethyl benzoate esters, and sulfanyl-substituted compounds.

  • Uniqueness: : What sets this compound apart is the combination of its heterocyclic system with the ethyl benzoate ester and the sulfanyl group, which may confer distinct chemical reactivity and biological activity.

This compound stands out in its field, not just for its individual components but for how they come together to form a compound of significant scientific interest.

Properties

IUPAC Name

ethyl 2-[[2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-2-29-19(28)16-10-6-7-11-17(16)22-18(27)14-30-21-24-23-20-25(12-13-26(20)21)15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMPEHQTCNARON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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